Isavuconazonium is a novel antifungal compound, specifically a prodrug of isavuconazole, designed to treat invasive fungal infections. This compound has gained attention due to its efficacy against various fungal pathogens, particularly in immunocompromised patients. Isavuconazonium sulfate is the active form used clinically, exhibiting broad-spectrum antifungal activity.
Isavuconazonium was developed by Basilea Pharmaceutica and is marketed under the brand name Cresemba. It was approved by the U.S. Food and Drug Administration in 2015 for the treatment of invasive aspergillosis and mucormycosis.
Isavuconazonium belongs to the class of triazole antifungals, which function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. It is classified as a prodrug since it is metabolized into its active form, isavuconazole, upon administration.
The synthesis of isavuconazonium sulfate has evolved over time, with recent advancements focusing on improving yield and purity. The two main synthetic routes include:
A novel method reported in recent studies involves using an anion-exchange resin to introduce the bisulfate ion into the compound. This method has shown significant improvements:
Isavuconazonium sulfate has a complex molecular structure characterized by a triazole ring and a quaternary ammonium moiety. Its chemical formula is C_20H_22ClN_5O_4S.
Key structural data includes:
Isavuconazonium undergoes various chemical reactions primarily involving hydrolysis and metabolic conversion to its active form, isavuconazole. The key reactions include:
The synthesis involves careful control of reaction conditions to prevent degradation and ensure high purity. Techniques such as high-performance liquid chromatography are employed to monitor purity throughout the process .
The antifungal mechanism of action for isavuconazonium involves inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity. Specifically, it inhibits lanosterol demethylase, an enzyme essential for converting lanosterol to ergosterol.
Pharmacokinetic studies indicate that isavuconazonium exhibits a half-life suitable for once-daily dosing, making it advantageous for patient compliance . The conversion to isavuconazole occurs rapidly after administration, ensuring effective therapeutic levels are achieved.
Relevant analyses show that high-purity formulations are critical for efficacy and safety in clinical applications .
Isavuconazonium has significant scientific uses, primarily in clinical settings for treating invasive fungal infections such as:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: